3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C11H10ClN3O. It includes a methoxyacrylonitrile group, an amino group, and a chlorophenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.67 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Thifensulfuron-methyl
This compound is used in the synthesis of thifensulfuron-methyl, a chemical with significant yield and minimal waste production (Zhou Xin-jia, 2014).
Antimicrobial Activity
A derivative, 2-Methoxy-6-{4'-[(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile, shows promising antimicrobial activity against various bacteria and fungi (J. V. Guna et al., 2015).
Antiradical Activity
Conjugates of uracil derivatives with amino acids, including 3-amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile, have shown increased antiradical (antioxidant) activity, suggesting potential for further study in this area (ChemChemTech, 2023).
Magnetic Refrigeration and Slow Magnetic Relaxation
In the context of lanthanide cages, this compound contributes to significant magnetocaloric effects and slow relaxation of magnetization, highlighting its potential in magnetic studies (J. Sheikh et al., 2014).
Synthesis of Heterocyclic Systems
It's used in the synthesis of various heterocyclic systems, indicating its versatility in organic chemistry (Lovro Selič et al., 1997).
Molecular and Material Sciences
Polymeric Protecting Groups
The compound is synthesized for use in polymeric amino protecting groups, showing its application in macromolecular science (M. Gormanns, H. Ritter, 1994).
Organometallic Complexes for Molecular Wires
This compound is investigated for its electric and magnetic properties in organometallic complexes, suggesting applications in electronics (Rehab I. Yousef et al., 2021).
Photoinduced Birefringence Behavior
It's used in synthesizing methacrylate monomers for studies on photoinduced birefringence and surface relief grating, relevant in material sciences (H. Cao et al., 2008).
properties
IUPAC Name |
(E)-3-amino-2-[(2-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-11(14)10(6-13)15-7-8-4-2-3-5-9(8)12/h2-5,7H,14H2,1H3/b11-10+,15-7? | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFCMIYBQXTPB-VJPMJKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)N=CC1=CC=CC=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C(\C#N)/N=CC1=CC=CC=C1Cl)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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